

A Comparative Guide to Quantitative Target Engagement of CDK2 Inhibitors

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Compound of Interest

Compound Name: CDK2-IN-29

Cat. No.: B10758379

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative target engagement of the cyclin-dependent kinase 2 (CDK2) inhibitor, **CDK2-IN-29**, with other notable CDK2 inhibitors. The objective is to present a clear, data-driven analysis to aid in the evaluation and selection of chemical probes and potential therapeutic agents targeting CDK2.

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily at the G1/S phase transition.^[1] Its dysregulation is implicated in various cancers, making it a key therapeutic target.^[2] Evaluating the direct interaction of an inhibitor with CDK2 within a cellular context is paramount for predicting its efficacy and potential off-target effects. This guide delves into the quantitative metrics of target engagement for **CDK2-IN-29** and its alternatives, supported by detailed experimental protocols and visual representations of key cellular pathways and workflows.

Quantitative Target Engagement Analysis

The following tables summarize the available quantitative data for **CDK2-IN-29** and compare it with other well-characterized CDK2 inhibitors: PF-07104091, BLU-222, and INX-315.

Table 1: Biochemical and Cellular Potency of CDK2 Inhibitors

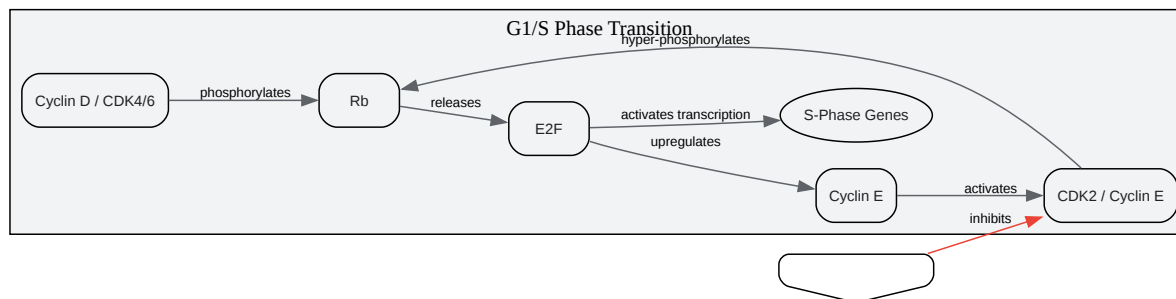
Compound	Target	Biochemical IC50 (nM)	Cellular Target Engagement (NanoBRET IC50, nM)	Cellular Anti-proliferative GI50 (nM)
CDK2-IN-29	CDK2	96[3]	Data not available	Data not available
CDK4	360[3]	Data not available	Data not available	
PF-07104091	CDK2/Cyclin E1	~50-100 fold more potent than CDK1/Cyclin B[4]	Data not available	Data not available
BLU-222	CDK2/Cyclin E1	2.6[5]	4.2 (pRb T821 phosphorylation) [5]	≤200 in sensitive cell lines[6]
CDK1/Cyclin B	>230[5]	208 (pLamin S22 phosphorylation) [5]		
CDK4/Cyclin D1	>370[5]	Data not available		
CDK6/Cyclin D3	>270[5]	Data not available		
INX-315	CDK2/Cyclin E1	0.6[7]	2.3[8]	Data not available
CDK1/Cyclin B1	Data not available	374[8]		
CDK9/Cyclin T1	Data not available	2,950[8]		

Table 2: Kinase Selectivity Profile

Compound	Kinome Scan Assay	Selectivity Score (S(10) at 3 μ M)	Notes
CDK2-IN-29	Data not available	Data not available	
PF-07104091	Data not available	Data not available	
BLU-222	KINOMEScan	0.045[6]	Indicates high selectivity, with a low number of off-target kinases inhibited.
INX-315	Data not available	Data not available	

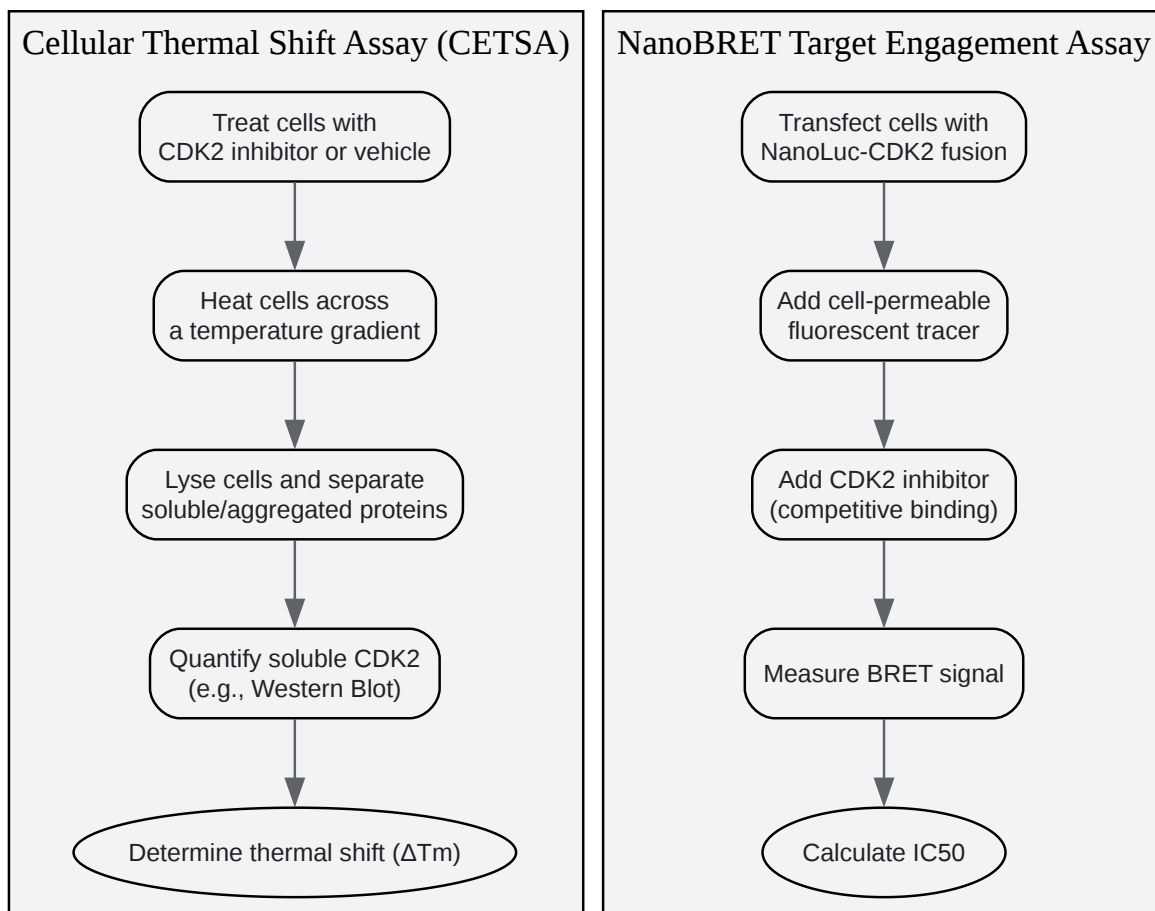
Signaling Pathways and Experimental Workflows

To understand the context of CDK2 inhibition and the methods used to quantify it, the following diagrams illustrate the relevant signaling pathway and experimental workflows.



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Caption: Simplified CDK2 signaling pathway at the G1/S transition.



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Caption: Key experimental workflows for measuring target engagement.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of target engagement data. Below are generalized protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC₅₀) in a purified system.

- Reagents and Materials: Recombinant CDK2/Cyclin E, kinase buffer, ATP, substrate (e.g., Histone H1), test inhibitor, and a detection reagent (e.g., ADP-Glo™).

- Procedure:
 - Prepare serial dilutions of the test inhibitor.
 - In a microplate, combine the CDK2/Cyclin E enzyme, the inhibitor, and the substrate.
 - Initiate the reaction by adding ATP.
 - Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30 minutes).[9]
 - Stop the reaction and measure the remaining kinase activity using a detection reagent that quantifies ADP production.[10]
 - Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[11]

- Cell Treatment: Treat intact cells with the test compound or vehicle control.
- Heating: Heat the cell suspensions or lysates across a range of temperatures.[12]
- Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[12]
- Detection: Quantify the amount of soluble CDK2 in the supernatant at each temperature using methods like Western blotting or mass spectrometry.[13]
- Data Analysis: Plot the amount of soluble CDK2 against the temperature to generate a melting curve. A shift in the melting temperature (T_m) in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

This assay quantifies inhibitor binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[14]

- Cell Preparation: Transfect cells with a vector expressing CDK2 fused to NanoLuc® luciferase.[15]
- Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the active site of CDK2. [16]
- Inhibitor Treatment: Add the test inhibitor, which will compete with the tracer for binding to CDK2.[14]
- BRET Measurement: Measure the BRET signal. The binding of the fluorescent tracer in proximity to the NanoLuc® enzyme results in energy transfer, which is disrupted by the competitive inhibitor.[17]
- Data Analysis: A decrease in the BRET signal with increasing inhibitor concentration is used to determine the cellular IC50 value.

Conclusion

The quantitative analysis of target engagement is a cornerstone of modern drug discovery. While **CDK2-IN-29** shows inhibitory activity against CDK2 in biochemical assays, a comprehensive understanding of its cellular target engagement and selectivity requires further investigation using techniques such as CETSA and NanoBRET, and broad kinome screening. In contrast, inhibitors like BLU-222 and INX-315 have more extensive public data demonstrating potent and selective cellular engagement of CDK2. This guide highlights the importance of utilizing a multi-assay approach to robustly characterize the interaction of an inhibitor with its intended target in a physiologically relevant context. Researchers are encouraged to generate and report these quantitative metrics to facilitate the objective comparison and selection of high-quality chemical probes for advancing our understanding of CDK2 biology and developing novel therapeutics.

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